molecular formula C11H17NO B12111649 3-(2,3-Dimethylphenoxy)propan-1-amine

3-(2,3-Dimethylphenoxy)propan-1-amine

Cat. No.: B12111649
M. Wt: 179.26 g/mol
InChI Key: AAIIDHUSMCSYGT-UHFFFAOYSA-N
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Description

1-(3-Aminopropoxy)-2,3-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-aminopropoxy group and two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminopropoxy)-2,3-dimethylbenzene can be synthesized through a multi-step process. One common method involves the alkylation of 2,3-dimethylphenol with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:

    Step 1: 2,3-Dimethylphenol is treated with a base such as sodium hydroxide to form the phenoxide ion.

    Step 2: The phenoxide ion reacts with 3-chloropropylamine to form 1-(3-Aminopropoxy)-2,3-dimethylbenzene.

Industrial Production Methods: Industrial production of 1-(3-Aminopropoxy)-2,3-dimethylbenzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropoxy)-2,3-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Aminopropoxy)-2,3-dimethylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropoxy)-2,3-dimethylbenzene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    1-(3-Aminopropoxy)-4-methylbenzene: Similar structure but with a single methyl group.

    1-(3-Aminopropoxy)-2,4-dimethylbenzene: Similar structure with methyl groups at different positions.

    1-(3-Aminopropoxy)-2,3,4-trimethylbenzene: Similar structure with an additional methyl group.

Uniqueness: 1-(3-Aminopropoxy)-2,3-dimethylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-(2,3-dimethylphenoxy)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-9-5-3-6-11(10(9)2)13-8-4-7-12/h3,5-6H,4,7-8,12H2,1-2H3

InChI Key

AAIIDHUSMCSYGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCCN)C

Origin of Product

United States

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